

Advanced Analytical Methodologies for the Quantification of 4-(1-Methoxyethyl)-1H-pyrazole

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Compound of Interest

Compound Name: 4-(1-methoxyethyl)-1H-pyrazole

Cat. No.: B13559992

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Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals

Executive Summary & Chemical Context

4-(1-Methoxyethyl)-1H-pyrazole is a highly versatile, low-molecular-weight heterocyclic compound frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., JAK1/2 inhibitors) and anti-inflammatory agents.

From an analytical perspective, quantifying this compound presents a unique triad of challenges:

- **High Polarity & Basic Nitrogen:** The unsubstituted secondary amine on the pyrazole ring ($\log P$ ~2.5-3.0) interacts strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing.
- **Volatility:** The methoxyethyl side chain imparts a degree of volatility, making the compound susceptible to loss during aggressive sample concentration but rendering it highly amenable

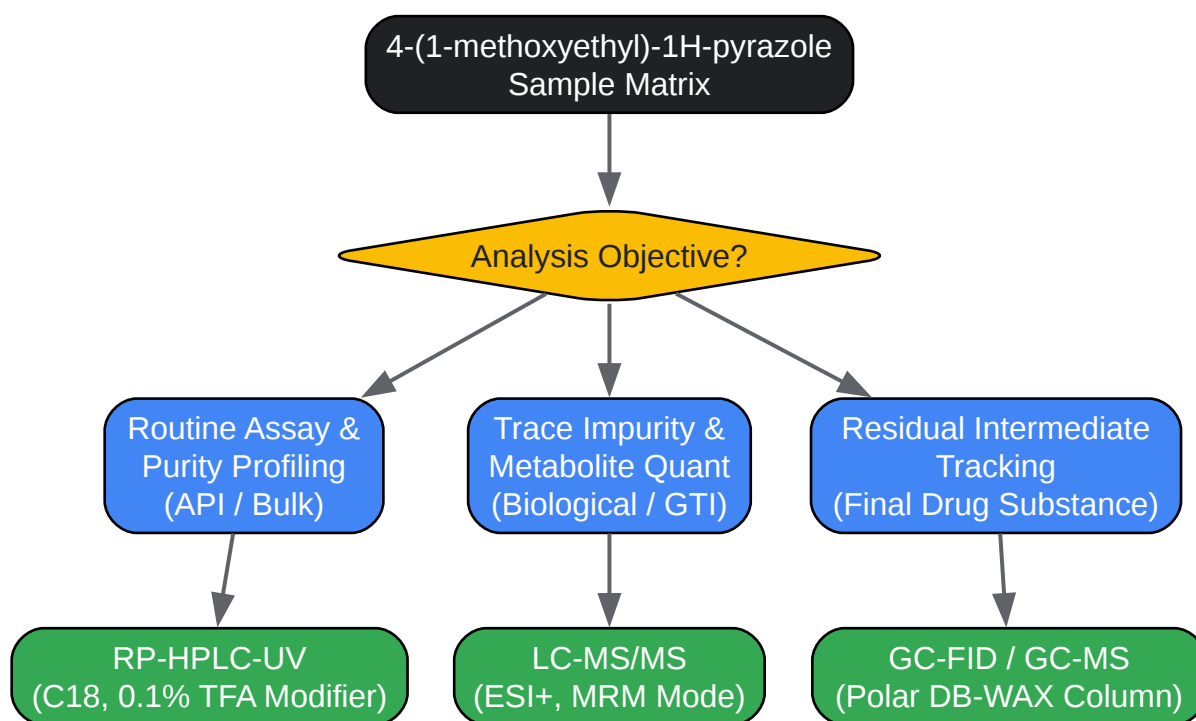
to gas-phase analysis[1].

- **Weak Chromophore:** Lacking extended conjugation beyond the five-membered ring, its UV absorbance is restricted to the low-wavelength region (typically 210–220 nm), necessitating high-purity mobile phases to prevent baseline drift.

To address these challenges, this application note details three orthogonal, self-validating analytical methods: RP-HPLC-UV for routine assay and purity, GC-FID for residual intermediate tracking, and LC-MS/MS for trace-level quantification.

Analytical Decision Workflow

The selection of the appropriate analytical technique is dictated by the matrix complexity and the required limit of quantification (LOQ).



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Fig 1: Orthogonal analytical decision tree for **4-(1-methoxyethyl)-1H-pyrazole** quantification.

Method 1: RP-HPLC-UV (Routine Purity and Assay) Causality & Methodological Rationale

For routine batch release and purity profiling, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard[2]. To mitigate the peak tailing caused by the basic pyrazole nitrogen interacting with the stationary phase, 0.1% Trifluoroacetic acid (TFA) is employed in the aqueous mobile phase. TFA acts as an ion-pairing agent, maintaining the pyrazole in a fully protonated state and masking residual silanols on the C18 column[3].

Detection is set to 210 nm, as pyrazole derivatives exhibit maximum absorption in this deep-UV range[4].

Self-Validating Protocol

1. Reagent Preparation:

- Mobile Phase A: 0.1% (v/v) TFA in LC-MS grade Water.
- Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile.
- Diluent: Water:Acetonitrile (80:20, v/v). Logic: Matches initial gradient conditions to prevent solvent-shock peak distortion.

2. Chromatographic Conditions:

- Column: Shim-pack GIST C18 (150 × 4.6 mm, 5 μm) or equivalent end-capped column[3].
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C ± 2°C (Stabilizes retention times).
- Injection Volume: 10 μL.
- Detection: UV at 210 nm.
- Gradient Program:
 - 0–2 min: 5% B
 - 2–10 min: 5%
60% B
 - 10–12 min: 60%
95% B
 - 12–15 min: 95% B (Wash)

- 15.1–20 min: 5% B (Equilibration)

3. System Suitability Testing (SST) - Critical for Self-Validation: Before injecting unknown samples, inject the working standard (50 µg/mL) in five replicates. The system is only validated for use if:

- Relative Standard Deviation (RSD) of peak area

2.0%.

- USP Tailing Factor (

)

1.5.

- Theoretical Plates (

)

5,000.

Method 2: GC-FID (Residual Intermediate Analysis) Causality & Methodological Rationale

When **4-(1-methoxyethyl)-1H-pyrazole** is used as a starting material, it must be tracked as a potential residual impurity in the final API. Because of the volatility imparted by the methoxyethyl group, Gas Chromatography (GC) offers superior resolution from the non-volatile API matrix without requiring complex extraction[1]. A polar DB-WAX (polyethylene glycol) column is mandated; non-polar columns (like HP-5) will result in severe adsorption and peak tailing of the polar pyrazole ring[5].

Self-Validating Protocol

1. Sample Preparation:

- Accurately weigh 100 mg of the final API and dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

- Logic: DMSO/DMF are high-boiling solvents that will elute late, preventing interference with the early-eluting volatile pyrazole.

2. Chromatographic Conditions:

- Column: DB-WAX (30 m × 0.32 mm ID × 0.25 μm film thickness)[5].
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.
- Injection: 1 μL, Split ratio 10:1.
- Inlet Temperature: 220°C.
- Detector (FID) Temperature: 250°C.
- Oven Program:
 - Initial: 60°C (Hold 2 min).
 - Ramp 1: 10°C/min to 150°C.
 - Ramp 2: 25°C/min to 240°C (Hold 5 min to bake out matrix).

3. Quality Control (QC) Check: Spike a known API sample with 50 ppm of **4-(1-methoxyethyl)-1H-pyrazole**. Recovery must fall between 90.0% and 110.0% to validate the absence of matrix suppression or inlet degradation.

Method 3: LC-MS/MS (Trace-Level & Pharmacokinetic Quantitation) Causality & Methodological Rationale

For genotoxic impurity (GTI) profiling or biological matrix analysis, UV and FID lack the requisite sensitivity. LC-MS/MS utilizing Electrospray Ionization in positive mode (ESI+) is highly efficient because the pyrazole nitrogen readily accepts a proton to form a stable

ion. Fragmentation typically involves the expulsion of the methoxy group or structural rearrangement of the pyrazole ring, yielding stable product ions for Multiple Reaction Monitoring (MRM).

Self-Validating Protocol

1. MS/MS Parameters:

- Ionization: ESI Positive mode.
- Capillary Voltage: 3.5 kV.
- Desolvation Temperature: 400°C.
- MRM Transitions (Predicted):
 - Quantifier:

127.1

95.1 (Loss of methanol,

).
 - Qualifier:

127.1

67.0 (Cleavage yielding pyrazole core).

2. Chromatographic Alignment: Utilize the same mobile phases as Method 1 (0.1% TFA), but substitute TFA with 0.1% Formic Acid if ion suppression is observed in the MS source, as TFA can cause significant signal quenching in electrospray ionization.

3. Matrix Effect Validation: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus the peak area of a neat standard. An MF between 0.85 and 1.15 validates the method against matrix-induced ion suppression.

Quantitative Data & Validation Summary

The following table summarizes the expected validation parameters for the three orthogonal methods, providing a benchmark for laboratory implementation.

Analytical Parameter	RP-HPLC-UV (Assay/Purity)	GC-FID (Residual Tracking)	LC-MS/MS (Trace Quantitation)
Primary Application	Bulk API purity, Reaction monitoring	Residual starting material in API	PK studies, Genotoxic impurities
Linearity Range	1.0 – 100 µg/mL	5 – 500 ppm	0.5 – 500 ng/mL
Correlation Coefficient ()	0.999[3]	0.995	0.998
Limit of Detection (LOD)	~0.5 µg/mL	~2.0 ppm	~0.1 ng/mL
Limit of Quantitation (LOQ)	~1.5 µg/mL	~5.0 ppm	~0.5 ng/mL
Precision (RSD %)	2.0%	5.0%	10.0%
Critical Variable	Mobile phase pH (TFA required)	Inlet temp (Avoid thermal breakdown)	Matrix effects (Ion suppression)

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